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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B15600035 Get Quote

An In-Depth Technical Guide to (Z)-Non-6-en-1-ol: Discovery, Properties, and Analysis

This guide provides a comprehensive overview of the C9 alcohol, (Z)-non-6-en-1-ol, tailored

for researchers, scientists, and professionals in drug development and flavor and fragrance

industries. It covers the historical discovery, physicochemical properties, analytical protocols for

extraction and identification, and a detailed look at its biosynthesis.

Discovery and History
(Z)-non-6-en-1-ol, a significant contributor to the characteristic fresh, melon-like aroma of

several fruits, was first identified as a natural product in the early 1970s. Seminal work by

Kemp, Knavel, and Stoltz in 1974 reported the isolation and identification of this compound

from both muskmelon (Cucumis melo) and watermelon (Citrullus vulgaris, now Citrullus

lanatus). Their research laid the foundation for understanding the chemical basis of melon and

cucumber aromas. This discovery was part of a broader effort to characterize the volatile

components of various plants, which was made possible by advancements in analytical

techniques such as gas chromatography and mass spectrometry.

Initially, its corresponding aldehyde, (Z)-6-nonenal, was also identified and noted for its potent

melon-like scent and a very low odor detection threshold. The subsequent identification of the

alcohol form, (Z)-non-6-en-1-ol, further elucidated the complex mixture of C9 aldehydes and

alcohols that constitute the fresh, green, and fruity notes of cucurbitaceous fruits.
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(Z)-non-6-en-1-ol is a colorless to pale yellow liquid with a powerful and characteristic melon,

cucumber, and waxy aroma.[1] Its sensory profile makes it a valuable compound in the flavor

and fragrance industry.

Table 1: Physicochemical Properties of (Z)-Non-6-en-1-ol

Property Value

Molecular Formula C₉H₁₈O

Molecular Weight 142.24 g/mol

CAS Number 35854-86-5

Appearance Colorless to pale yellow liquid

Odor Green, waxy, fruity, melon

Boiling Point 115 °C at 20 mmHg

Density 0.844 - 0.852 g/mL at 25 °C

Refractive Index 1.4480 - 1.4520 at 20 °C

Solubility Insoluble in water; soluble in alcohol and oils

Table 2: Sensory Characteristics of (Z)-Non-6-en-1-ol

Attribute Description

Odor Profile
Fresh, green, melon, waxy, honeydew,

cantaloupe, cucumber, clean.

Flavor Profile Waxy, cucumber, honeydew, green watermelon.

Odor Threshold
Estimated to be in the low parts-per-billion (ppb)

range.

Quantitative Data: Natural Occurrence
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(Z)-non-6-en-1-ol is a key volatile component in a variety of fruits, particularly in the

Cucurbitaceae family. The concentration of this compound can vary significantly depending on

the cultivar, ripeness, and environmental conditions.

Table 3: Concentration of (Z)-Non-6-en-1-ol in Various Fruits

Fruit (Cultivar)
Concentration
(µg/kg fresh
weight)

Analytical Method Reference

Melon (Breeding Line

BL-30)

13973.07 (Total

VOCs)
HS-SPME-GC-MS [2]

Melon (Breeding Line

BL-22)
3947.13 (Total VOCs) HS-SPME-GC-MS [2]

Watermelon

(Gavina®)
Detected HS-SPME-GC-MS [3]

Trujillo Melons Quantified SPE-GC-MS [4]

Experimental Protocols
Extraction and Identification from Natural Sources
The following protocol outlines a general procedure for the extraction and identification of (Z)-
non-6-en-1-ol from melon fruit using headspace solid-phase microextraction (HS-SPME)

coupled with gas chromatography-mass spectrometry (GC-MS).[5][6][7]

Materials:

Ripe melon fruit

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Internal standard (e.g., 4-nonanol)

Procedure:

Sample Preparation: Homogenize a known weight of fresh melon pulp. Transfer a precise

amount (e.g., 5 g) into a 20 mL headspace vial. Add a known amount of the internal

standard.

Equilibration: Seal the vial and incubate it in a water bath or heating block at a controlled

temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the volatiles to

equilibrate in the headspace.

SPME Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a

defined period (e.g., 30 minutes) at the same temperature.

GC-MS Analysis:

Desorption: Immediately after extraction, insert the SPME fiber into the hot injector of the

GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm). A typical oven temperature program starts at 40°C, holds for 2 minutes,

then ramps up to 240°C at 5°C/min.

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode (70

eV) and scan a mass range of m/z 35-350.

Identification and Quantification: Identify (Z)-non-6-en-1-ol by comparing its mass spectrum

and retention index with those of an authentic standard and with mass spectral libraries (e.g.,

NIST). Quantify the compound using the internal standard method.

Chemical Synthesis
A common and effective method for the synthesis of (Z)-alkenes is the Wittig reaction.[8][9][10]

[11][12] The following is a generalized protocol for the synthesis of (Z)-non-6-en-1-ol.

Materials:
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Triphenylphosphine

1-Bromopropane

A strong base (e.g., n-butyllithium)

6-Hydroxyhexanal

Anhydrous solvents (e.g., THF, diethyl ether)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromopropane in a

suitable solvent to form the corresponding phosphonium salt, propyltriphenylphosphonium

bromide.

Formation of the Ylide (Wittig Reagent): Treat the phosphonium salt with a strong base, such

as n-butyllithium, in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or

argon). This deprotonation generates the phosphonium ylide.

Wittig Reaction: Add 6-hydroxyhexanal to the ylide solution at low temperature (e.g., -78°C).

The ylide attacks the aldehyde carbonyl group, leading to the formation of an

oxaphosphetane intermediate.

Alkene Formation: Allow the reaction mixture to warm to room temperature. The

oxaphosphetane intermediate will decompose to form the desired (Z)-non-6-en-1-ol and

triphenylphosphine oxide.

Workup and Purification: Quench the reaction with water and extract the product with an

organic solvent. Purify the crude product by column chromatography on silica gel to isolate

the pure (Z)-non-6-en-1-ol.

Visualizations
Biosynthesis of (Z)-Non-6-en-1-ol in Plants
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The biosynthesis of C9 alcohols and aldehydes in plants, such as melon, originates from the

enzymatic oxidation of polyunsaturated fatty acids, primarily linolenic acid.

Linolenic Acid Lipoxygenase (LOX) 13-Hydroperoxy-
octadecatrienoic Acid (13-HPOT)

Oxygenation Hydroperoxide Lyase (HPL) (Z)-6-NonenalCleavage Alcohol Dehydrogenase (ADH) (Z)-Non-6-en-1-olReduction

Click to download full resolution via product page

Caption: Biosynthetic pathway of (Z)-Non-6-en-1-ol from linolenic acid in plants.

Experimental Workflow for Identification
The following diagram illustrates the workflow for the extraction and identification of (Z)-non-6-
en-1-ol from a fruit sample.
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Fruit Sample (e.g., Melon)

Homogenization

Headspace SPME

GC-MS Analysis

Data Analysis

Identification of
(Z)-Non-6-en-1-ol

Click to download full resolution via product page

Caption: Workflow for the extraction and identification of (Z)-Non-6-en-1-ol.

Pheromonal Activity
While (Z)-non-6-en-1-ol is primarily known for its contribution to fruit aroma, some sources

suggest a potential role as a pheromone in certain insects.[4] However, detailed studies

confirming this activity, including specific target species and behavioral responses, are not

extensively documented in publicly available literature. Further research is required to fully

elucidate any semiochemical function of this compound in insect communication.

Conclusion
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(Z)-non-6-en-1-ol is a crucial volatile compound that defines the characteristic aroma of

several important fruits. Its discovery in the 1970s was a significant step in understanding the

chemical basis of fruit flavors. The analytical methods for its identification are well-established,

and its biosynthetic pathway in plants is understood. While its primary application is in the

flavor and fragrance industry, further investigation into its potential ecological roles, such as in

plant-insect interactions, could open new avenues of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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